3-Chloroalanine
Overview
Description
3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.
Mechanism of Action
Target of Action
The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which is found in Pseudomonas sp. (strain ACP) . This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
This compound interacts with its target enzyme by replacing one of the methyl hydrogens of alanine with a chloro group . This interaction alters the enzyme’s function, leading to changes in the metabolic processes it regulates.
Biochemical Pathways
Two putative degradation pathways for this compound have been identified . The first pathway involves a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second pathway involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .
Pharmacokinetics
It is known to be a white, water-soluble solid . It is insoluble in water but soluble in ethanol, ether, acid solution, and organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its distribution and availability in different environments . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
3-Chloroalanine plays a significant role in biochemical reactions, particularly in the synthesis of other amino acids. The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s interaction with enzymes and its role in amino acid metabolism.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida . This interaction impacts cellular metabolism and the synthesis of essential amino acids.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of this compound, leading to the formation of pyruvate and ammonium chloride . This reaction involves the cleavage of the carbon-chlorine bond and the subsequent formation of new chemical bonds, demonstrating the compound’s role in enzyme-mediated reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the microbial communities in bioreactors can adapt to degrade 3-chloroaniline, a related compound, within three weeks of exposure . This adaptation highlights the temporal dynamics of this compound’s effects in laboratory environments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. The specific threshold effects and toxicities depend on the animal model and the experimental conditions used .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of other amino acids. The compound interacts with enzymes such as 3-chloro-D-alanine dehydrochlorinase, which catalyzes its hydrolysis . This interaction affects metabolic flux and the levels of metabolites involved in amino acid synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s water solubility facilitates its movement within the cellular environment . Detailed information on the specific transporters and binding proteins involved in its distribution is limited.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s localization within specific cellular compartments can affect its activity and function. Detailed studies on its subcellular localization and targeting signals are still needed to fully understand its distribution within cells .
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBJGPTTYPEMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927558 | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3981-36-0, 39217-38-4, 13215-35-5 | |
Record name | β-Chloroalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC337715 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Chloroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.